Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate
Overview
Description
“Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate” is a chemical compound with the molecular formula C12H14O3 . It is also known by its CAS number: 68564-46-5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate group attached to a methyl group and a 2-methylprop-2-en-1-yl group through an oxygen bridge . The molecular weight of this compound is 206.24 .Scientific Research Applications
Photopolymerization
Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate has been proposed as a photoiniferter in the context of nitroxide-mediated photopolymerization. This compound shows potential in polymer science due to its ability to decompose under UV irradiation, generating alkyl and nitroxide radicals (Guillaneuf et al., 2010).
Anion Sensing
In the field of chemosensors, this compound is utilized for fluoride sensing. Its unique structure, featuring phenolic hydroxyl and oxadiazole units, allows for selective and colorimetric detection of fluoride ions (Ma et al., 2013).
Mesomorphic Behavior and Photoluminescence
In liquid crystal research, derivatives of this compound display mesophases and show promising photoluminescent properties. These characteristics are important for applications in display technologies and photonic devices (Han et al., 2010).
Crystal Engineering
The compound's derivatives have been explored in crystal engineering, demonstrating the ability to undergo phase transitions under varying conditions. This adaptability is significant for material science applications (Johnstone et al., 2010).
Photophysical Properties
This compound derivatives exhibit unique photophysical properties, making them interesting for studies in optical materials and sensors (Yoon et al., 2019).
Properties
IUPAC Name |
methyl 4-(2-methylprop-2-enoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)8-15-11-6-4-10(5-7-11)12(13)14-3/h4-7H,1,8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFQDPXNFYEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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